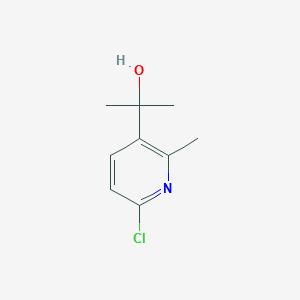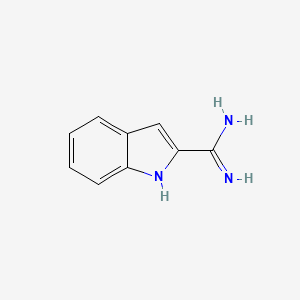
N-boc-3-bromo-2-fluoro-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-boc-3-bromo-2-fluoro-5-methylaniline is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring, along with a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .
Applications De Recherche Scientifique
N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-boc-3-bromo-2-fluoro-5-methylaniline: shares similarities with other phenylcarbamates that have different substituents on the phenyl ring, such as tert-butyl 3-bromo-2-fluoro-5-methoxyphenylcarbamate and tert-butyl 3-bromo-2-fluoro-5-chlorophenylcarbamate.
Uniqueness
The unique combination of bromine, fluorine, and methyl groups on the phenyl ring, along with the tert-butyl carbamate group, gives tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate distinct chemical properties.
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
BSBUYMURKFVOJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)








![Ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8729941.png)
